molecular formula C9H7N3O3 B15069379 6-nitro-1H-indole-2-carboxamide

6-nitro-1H-indole-2-carboxamide

Cat. No.: B15069379
M. Wt: 205.17 g/mol
InChI Key: DPXIXEHMZRWFIO-UHFFFAOYSA-N
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Description

6-Nitro-1H-indole-2-carboxamide is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. . The addition of a nitro group and a carboxamide moiety to the indole structure enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-nitro-1H-indole-2-carboxamide typically involves the nitration of 1H-indole-2-carboxamide. A common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced at the 6-position of the indole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the indole nitrogen or the carboxamide group, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-nitro-1H-indole-2-carboxamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication.

    Pathways Involved: The compound can affect signaling pathways related to inflammation, cell cycle regulation, and apoptosis.

Comparison with Similar Compounds

Uniqueness: 6-Nitro-1H-indole-2-carboxamide is unique due to the specific positioning of the nitro and carboxamide groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

6-nitro-1H-indole-2-carboxamide

InChI

InChI=1S/C9H7N3O3/c10-9(13)8-3-5-1-2-6(12(14)15)4-7(5)11-8/h1-4,11H,(H2,10,13)

InChI Key

DPXIXEHMZRWFIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2)C(=O)N

Origin of Product

United States

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